molecular formula C13H17NO B14353759 Morpholine, 4-(1-phenyl-2-propenyl)- CAS No. 92040-02-3

Morpholine, 4-(1-phenyl-2-propenyl)-

Cat. No.: B14353759
CAS No.: 92040-02-3
M. Wt: 203.28 g/mol
InChI Key: KYCOHOVPRZPLEG-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of morpholine derivatives This compound features a morpholine ring substituted with a 1-phenyl-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-phenyl-2-propenyl)- typically involves the reaction of morpholine with a suitable phenylpropenyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the phenylpropenyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1-phenyl-2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a phenyl group.

    Morpholine, 4-(1-oxo-2-propenyl)-: Contains an oxo group instead of a phenyl group.

Uniqueness

Morpholine, 4-(1-phenyl-2-propenyl)- is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

92040-02-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1-phenylprop-2-enyl)morpholine

InChI

InChI=1S/C13H17NO/c1-2-13(12-6-4-3-5-7-12)14-8-10-15-11-9-14/h2-7,13H,1,8-11H2

InChI Key

KYCOHOVPRZPLEG-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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